(1-methyl-1H-pyrazol-5-yl)methanesulfonamide
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Overview
Description
(1-methyl-1H-pyrazol-5-yl)methanesulfonamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of (1-methyl-1H-pyrazol-5-yl)methanamine with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-methyl-1H-pyrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound’s sulfonamide group is known to form strong hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity . Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrazol-5-yl)methanamine: Similar structure but lacks the sulfonamide group.
(1-methyl-1H-pyrazol-5-yl)(phenyl)methanol: Contains a phenyl group instead of the sulfonamide group.
1-methyl-5-amino-1H-pyrazole: Contains an amino group instead of the sulfonamide group.
Uniqueness
(1-methyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to form hydrogen bonds, making it a potent inhibitor of various enzymes . Additionally, the presence of the pyrazole ring provides structural rigidity and stability, contributing to its overall effectiveness in various applications .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8-5(2-3-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQYIZNUAXAZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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